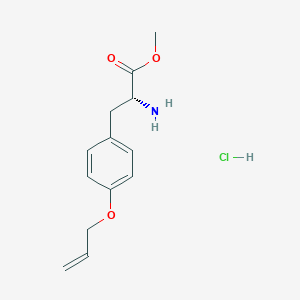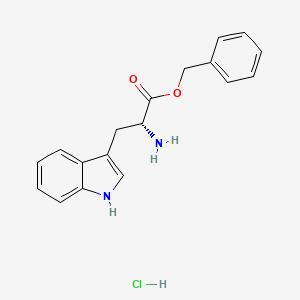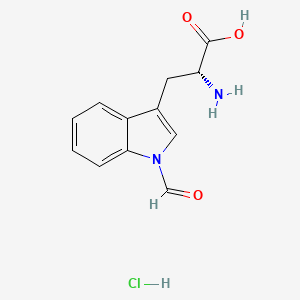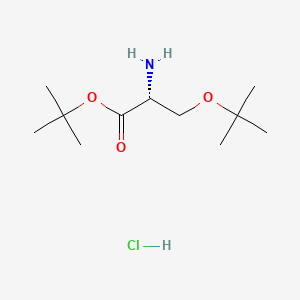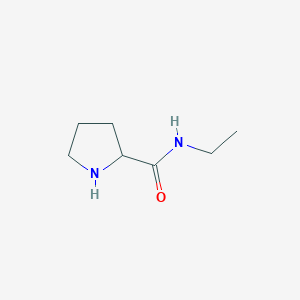
(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) is an amino acid derivative that has been studied for its biochemical and physiological effects in various scientific research applications. It is a chiral compound that is typically used in the form of a racemic mixture, meaning it is composed of both the (R) and (S) enantiomers. The (R)-enantiomer is the most active form of the molecule and has been found to have a wide range of applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
Neurochemical Research
(R)-α-Methyl-3-nitrophenylalanine, by virtue of being an analog of phenylalanine, plays a crucial role in neurochemical studies, particularly those focusing on the brain's serotonergic system. The compound has been used to study brain serotonin (5-HT) synthesis rates, leveraging its structural similarity to tryptophan, the serotonin precursor. This application underscores its utility in investigating neuropsychiatric disorders and the brain's response to pharmacological interventions, offering a deeper understanding of serotonin's role in mental health (Diksic & Young, 2001).
Analytical Chemistry
In analytical chemistry, the reaction of ninhydrin with amino acids, where (R)-α-Methyl-3-nitrophenylalanine can serve as a substrate, is a foundational method for detecting, isolating, and analyzing amino acids, peptides, and proteins. This reaction has broad applications across diverse scientific fields, including food science, forensic analysis, and biochemical research, demonstrating the compound's versatility beyond its biochemical implications (Friedman, 2004).
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFGGLYMLNDZAM-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





